molecular formula C17H28N4S B101245 9-Butyl-6-octylsulfanylpurine CAS No. 15923-50-9

9-Butyl-6-octylsulfanylpurine

Cat. No.: B101245
CAS No.: 15923-50-9
M. Wt: 320.5 g/mol
InChI Key: NVPJDDPNMWHPHC-UHFFFAOYSA-N
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Description

9-Butyl-6-octylsulfanylpurine is a purine derivative characterized by a butyl group at the N9 position and an octylsulfanyl chain at the C6 position of the purine core. The octylsulfanyl group likely enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. The butyl chain at N9 may influence steric interactions and metabolic stability compared to smaller or bulkier substituents .

Properties

CAS No.

15923-50-9

Molecular Formula

C17H28N4S

Molecular Weight

320.5 g/mol

IUPAC Name

9-butyl-6-octylsulfanylpurine

InChI

InChI=1S/C17H28N4S/c1-3-5-7-8-9-10-12-22-17-15-16(18-13-19-17)21(14-20-15)11-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

NVPJDDPNMWHPHC-UHFFFAOYSA-N

SMILES

CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC

Canonical SMILES

CCCCCCCCSC1=NC=NC2=C1N=CN2CCCC

Other CAS No.

15923-50-9

Synonyms

9-butyl-6-octylsulfanyl-purine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 9-Butyl-6-octylsulfanylpurine with analogous purine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features Biological Activity References
This compound N9-butyl, C6-octylsulfanyl C17H27N5S 333.49 g/mol Long alkyl chains, high lipophilicity Inferred cytotoxic potential [Inferred]
6-(Methylsulfanyl)-9H-purine C6-methylsulfanyl C6H6N4S 166.20 g/mol Small substituent, moderate lipophilicity Cytotoxic agent
6-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]-9H-purine C6-trifluorobutenylsulfanyl C9H7F3N4S 260.24 g/mol Fluorinated chain, enhanced metabolic stability Unknown
6-Chloro-9-(2-nitrophenylsulfonyl)purine C6-chloro, N9-nitrobenzenesulfonyl C11H7ClN6O4S 370.72 g/mol Electron-withdrawing groups, rigid conformation Antimicrobial intermediate
9-Benzyl-6-benzylsulfanylpurin-2-amine N9-benzyl, C6-benzylsulfanyl C19H17N5S 355.43 g/mol Aromatic substituents, π-π stacking Lupus nephritis treatment
Key Observations:
  • Electron Effects : Electron-withdrawing groups (e.g., nitro, chloro in ) increase reactivity toward nucleophilic targets, whereas alkyl/aryl groups (e.g., benzyl in ) favor hydrophobic interactions.
  • Conformational Flexibility : Longer alkyl chains (butyl, octyl) allow greater rotational freedom compared to rigid aromatic (benzyl) or fluorinated substituents .

Molecular Interactions

  • Hydrogen Bonding : Benzylsulfanyl derivatives form intermolecular hydrogen bonds (N–H⋯S, C–H⋯O) , whereas nitro groups participate in C–H⋯O/N interactions . The octylsulfanyl chain may engage in weaker hydrophobic interactions.
  • π-π Stacking : Aromatic substituents (e.g., benzyl in ) enable π-π stacking (centroid distances ~3.9 Å), which could enhance binding to aromatic residues in biological targets.

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